REACTION_CXSMILES
|
FC(F)(F)C(O[C:6](=[O:11])[C:7](F)(F)F)=O.[N:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(Cl)Cl.C1C[O:26]CC1>>[C:15]([C:16]1[CH:7]=[C:6]([OH:11])[CH:19]=[CH:18][C:17]=1[OH:26])#[N:14]
|
Name
|
|
Quantity
|
3.06 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
650 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for another 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 5° C
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
was over in 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the organic solution was washed with water (3×10 mL) and saturated brine (3×15 mL)
|
Type
|
CUSTOM
|
Details
|
dried on Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(O)C=CC(=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 462 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |